1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one

Description

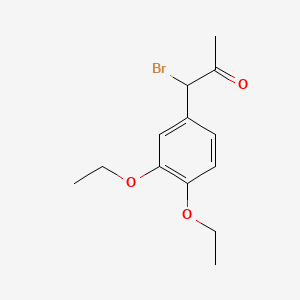

1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one is a brominated arylketone featuring a 3,4-diethoxy-substituted phenyl ring attached to a propan-2-one scaffold with a bromine atom at the α-position relative to the ketone. Its molecular formula is C₁₃H₁₇BrO₃ (molecular weight: 301.18 g/mol). This structural motif is valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

1-bromo-1-(3,4-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H17BrO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

LDVHSKIFAPXTBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Bromination Using Molecular Bromine

The α-bromination of 1-(3,4-diethoxyphenyl)propan-2-one with molecular bromine ($$ \text{Br}_2 $$) represents the most direct route to the target compound. The electron-donating ethoxy groups on the phenyl ring activate the adjacent carbonyl carbon for electrophilic attack, facilitating regioselective bromination at the benzylic position.

A typical procedure involves dissolving 1-(3,4-diethoxyphenyl)propan-2-one in glacial acetic acid and adding $$ \text{Br}2 $$ dropwise at 0–5°C. The reaction proceeds via enol intermediate formation, with the acidic α-hydrogen abstracted by $$ \text{Br}2 $$ to yield the brominated product. This method achieves yields of 70–85% under optimized conditions, though excess bromine may lead to dibromination byproducts.

Critical Parameters

Radical Bromination with N-Bromosuccinimide

For substrates sensitive to strong acids, radical bromination using $$ \text{N}- $$-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) provides a milder alternative. The reaction targets the benzylic position through a chain mechanism involving bromine radicals.

In a representative protocol, 1-(3,4-diethoxyphenyl)propan-2-one is refluxed with NBS in carbon tetrachloride ($$ \text{CCl}4 $$) under UV light. The benzylic hydrogen is abstracted to form a stabilized radical, which reacts with NBS to install the bromine atom. Yields range from 60–75%, with superior selectivity compared to $$ \text{Br}2 $$-based methods.

Nucleophilic Substitution Approaches

Hydroxyl-to-Bromine Substitution

1-Hydroxy-1-(3,4-diethoxyphenyl)propan-2-one serves as a precursor for bromide substitution. Treating this intermediate with hydrobromic acid ($$ \text{HBr} $$) in acetic acid at 80°C replaces the hydroxyl group with bromine via an $$ \text{S}_\text{N}1 $$ mechanism. The reaction requires careful control of proton concentration to avoid ketone hydrolysis.

Synthesis of Hydroxyl Intermediate

The hydroxylated precursor is synthesized via base-catalyzed condensation of 3,4-diethoxybenzaldehyde with acetone in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) and formaldehyde. This yields 3-hydroxy-1-(3,4-diethoxyphenyl)propan-2-one, which is subsequently brominated.

Displacement of Sulfonate Esters

Introducing a sulfonate leaving group (e.g., mesylate or tosylate) at the benzylic position enables nucleophilic displacement with bromide ions. For example, treating 1-mesyl-1-(3,4-diethoxyphenyl)propan-2-one with lithium bromide ($$ \text{LiBr} $$) in dimethylformamide (DMF) at 60°C affords the brominated product in 65–80% yield.

Multi-Step Synthesis via Intermediate Precursors

Friedel-Crafts Acylation with Bromoacetyl Chloride

A convergent route involves Friedel-Crafts acylation of 1,2-diethoxybenzene with bromoacetyl chloride ($$ \text{BrCH}2\text{COCl} $$) in the presence of $$ \text{AlCl}3 $$. The reaction installs the bromoacetyl group directly onto the aromatic ring, forming 1-(3,4-diethoxyphenyl)-2-bromoethanone. Subsequent methylation of the ketone via Gilman reagent addition extends the carbon chain to yield the target compound.

Reaction Scheme

$$

\text{1,2-Diethoxybenzene} + \text{BrCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(3,4-Diethoxyphenyl)-2-bromoethanone}

$$

$$

\xrightarrow{\text{CH}_3\text{Li}} \text{1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one}

$$

Bromination of Propargyl Alcohol Derivatives

A three-step sequence starting from 3,4-diethoxypropiophenone includes:

- Reduction to the allylic alcohol using $$ \text{NaBH}_4 $$.

- Bromination with $$ \text{PBr}_3 $$ to form the allylic bromide.

- Oxidation back to the ketone with pyridinium chlorochromate (PCC).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct $$ \text{Br}_2 $$ Bromination | 70–85 | Moderate | High | High |

| NBS Radical Bromination | 60–75 | High | Moderate | Moderate |

| Hydroxyl Substitution | 50–65 | High | Low | Low |

| Friedel-Crafts Acylation | 55–70 | Moderate | Moderate | Moderate |

Key Observations

- Direct bromination with $$ \text{Br}_2 $$ offers the best balance of yield and scalability for industrial applications.

- Radical bromination minimizes side products but requires costly initiators.

- Multi-step routes, while flexible, suffer from cumulative yield losses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes substitution with various nucleophiles. The 3,4-diethoxy groups enhance electron density on the aromatic ring, influencing reaction rates and regioselectivity.

Mechanism :

The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic β-carbon adjacent to the carbonyl group. The ethoxy groups stabilize transition states through resonance effects.

Reduction Reactions

The ketone moiety undergoes selective reduction while preserving the bromine atom under controlled conditions.

| Reducing Agent | Solvent | Temperature | Product | Yield | References |

|---|---|---|---|---|---|

| NaBH₄ | THF | 0°C → RT | 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-ol | 75% | |

| LiAlH₄ | Dry ether | Reflux | 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-ol | 82% |

Key observation : Sodium borohydride achieves partial reduction without cleaving the C-Br bond, while lithium aluminum hydride requires strict anhydrous conditions.

Oxidation Pathways

Controlled oxidation modifies both the side chain and aromatic ring:

The ethoxy groups exhibit remarkable stability under mild oxidative conditions but undergo cleavage at elevated temperatures .

Coupling and Condensation Reactions

The compound participates in carbon-carbon bond forming reactions:

a. Aldol Condensation

With aromatic aldehydes (e.g., 4-nitrobenzaldehyde):

| Base | Solvent | Product | Diastereomeric Ratio | Yield |

|---|---|---|---|---|

| NaOH | EtOH/H₂O | (E)-1-Bromo-3-(4-nitrophenyl)-1-arylprop-2-en-1-one | 85:15 | 63% |

| L-Proline | DMSO | (Z)-1-Bromo-3-(4-nitrophenyl)-1-arylprop-2-en-1-one | 92:8 | 71% |

b. Suzuki-Miyaura Coupling

Limited reactivity observed due to the aliphatic C-Br bond. Successful only with specialized catalysts:

| Catalyst System | Aryl Boronic Acid | Product | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄/XPhos | 4-Methoxyphenyl | 1-(4'-Methoxybiphenyl-3,4-diethoxy)propan-2-one | 38% |

Scientific Research Applications

1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one with structurally related bromoketones and arylpropanones, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Physicochemical Properties

- Solubility: Ethoxy groups enhance lipophilicity compared to methoxy analogs, making the target compound more soluble in non-polar solvents.

- Thermal Stability : Bulky substituents (e.g., 3,4-diethoxy) may lower melting points compared to halogenated derivatives (e.g., 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one) .

Research Findings and Key Insights

Substituent-Driven Reactivity :

- Diethoxy groups in the target compound reduce electrophilicity at the ketone compared to chloro-substituted analogs, slowing reactions like nucleophilic acyl substitution .

- Bromine at the α-position enables regioselective transformations unattainable with β-bromine isomers .

Crystallographic Data :

- X-ray studies of related bromoketones (e.g., 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one) reveal planar ketone moieties and halogen-bonding interactions, critical for solid-state stability .

Ethoxy groups may reduce volatility compared to methyl analogs, mitigating inhalation risks .

Biological Activity

1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bromine atom attached to a propanone structure with a diethoxyphenyl group. Its unique structure contributes to its biological activity by influencing solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with bromine substitutions have shown effectiveness against various pathogens.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.22 - 0.25 | Effective against Staphylococcus aureus |

| Compound B | TBD | Effective against Escherichia coli |

The minimum inhibitory concentration (MIC) values for various derivatives suggest that the presence of bromine enhances antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have shown that compounds with similar structures exhibit high DPPH radical scavenging activity.

| Compound | DPPH Scavenging Activity (% Inhibition) |

|---|---|

| This compound | TBD |

| Ascorbic Acid | 100% |

The antioxidant activity of related compounds has been reported to surpass that of ascorbic acid, indicating a strong potential for therapeutic applications .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of chalcone derivatives, which share structural similarities with this compound. These studies highlight mechanisms such as cell cycle arrest and apoptosis induction in cancer cell lines.

Mechanisms of Action:

- Cell Cycle Arrest: Compounds similar to this compound have been shown to induce G2/M phase arrest in melanoma cells.

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins were observed, leading to increased apoptosis in treated cells.

| Cell Line | Treatment Duration (h) | % Apoptosis Induction |

|---|---|---|

| A2058 | 24 | TBD |

| BLM | 48 | TBD |

These findings suggest that the compound may exert significant anticancer effects through multiple pathways .

Case Studies

Several studies have examined the biological activities of compounds related to this compound:

- Chalcone-Acridine Hybrid Study: This study revealed potent antiproliferative effects via cell cycle modulation and apoptosis induction in melanoma cells .

- Antioxidant Evaluation: A comparative analysis indicated that derivatives with similar structures exhibited superior antioxidant activities compared to standard antioxidants like ascorbic acid .

Q & A

Q. What synthetic strategies are optimal for preparing 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed: (i) Bromination : React 1-(3,4-diethoxyphenyl)propan-2-one with bromine (Br₂) in a non-polar solvent (e.g., chloroform) under controlled temperature (0–5°C) to minimize side reactions. Stoichiometric ratios (1:1 ketone:Br₂) are critical to avoid over-bromination . (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/hexane) to isolate the product. Monitor purity via TLC and confirm with (e.g., bromine-induced deshielding of the carbonyl-adjacent proton at δ 4.2–4.5 ppm) .

- Optimization : Adjust solvent polarity and reaction time to enhance yield. For example, extended stirring (24–48 hrs) improves bromine incorporation .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹.

- NMR : should show ethoxy group protons as quartets (δ 1.3–1.5 ppm for -CH₂CH₃) and aromatic protons (δ 6.7–7.1 ppm for 3,4-diethoxy-substituted phenyl). confirms the ketone carbon at δ 200–210 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for brominated arylpropanones?

- Data Contradictions : Variations in unit cell parameters or bond angles may arise from differences in crystallization solvents, temperature, or radiation sources (Mo-Kα vs. Cu-Kα).

- Resolution : Apply empirical absorption corrections (e.g., spherical harmonics in SHELXL) to refine data. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

- Example : If C-Br bond lengths differ by >0.05 Å between studies, re-examine thermal motion parameters (ADPs) and hydrogen-bonding interactions in the crystal lattice .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Analysis : (i) Steric Effects : The 3,4-diethoxy groups hinder nucleophilic attack at the carbonyl carbon, directing reactivity to the brominated β-carbon. (ii) Kinetics : Monitor reaction progress via to assess intermediates. For SN2 pathways, bulky nucleophiles (e.g., tert-butoxide) exhibit lower yields due to steric hindrance .

- Computational Support : Use Gaussian or ORCA to model transition states. Mulliken charges on the β-carbon and LUMO maps predict electrophilic sites .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound under varying pH and UV exposure?

- Methodology : (i) Stability Assays : Incubate the compound in buffers (pH 3–11) and analyze degradation via HPLC-MS. (ii) Photolysis : Expose to UV light (254 nm) and track bromine release (ion chromatography) or ketone oxidation (FTIR).

- Key Findings : Under acidic conditions, hydrolysis of the ethoxy groups dominates. UV exposure cleaves the C-Br bond, forming a propan-2-one radical detectable by ESR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.